

# Onalespib Lactate: A Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest		
Compound Name:	Onalespib Lactate	
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### Introduction

Onalespib, also known by its development code AT13387, is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a synthetic, small molecule that is orally bioavailable and has demonstrated the ability to cross the blood-brain barrier.[2] Onalespib selectively binds to the N-terminal ATP binding site of HSP90, leading to the inhibition of its chaperone function and subsequent degradation of HSP90 client proteins.[1] Many of these client proteins are oncogenic signaling proteins involved in tumor cell proliferation and survival, making Onalespib a promising candidate for cancer therapy.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of **Onalespib Lactate**, a commonly used salt form of the active compound.

## **Synthesis of Onalespib Lactate**

The synthesis of **Onalespib Lactate** is a multi-step process that begins with the synthesis of the free base, (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone, followed by its conversion to the lactate salt.

### Synthesis of Onalespib Free Base

The synthesis of the Onalespib free base is achieved through a convergent synthesis strategy. The key steps, based on fragment-based drug design principles, involve the preparation of two



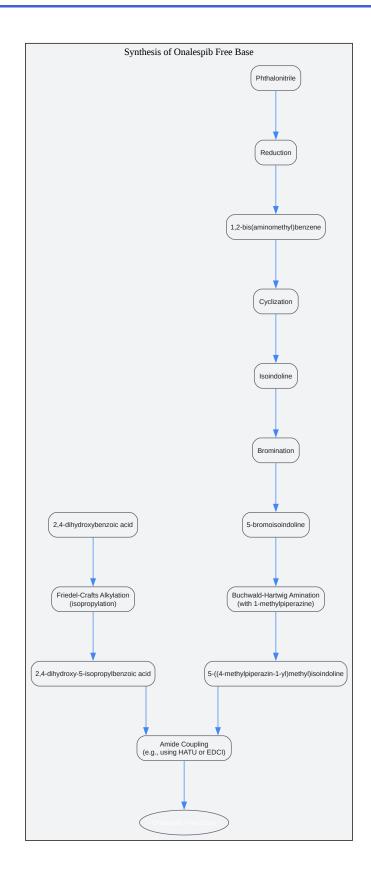
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key intermediates: 2,4-dihydroxy-5-isopropylbenzoic acid and 5-((4-methylpiperazin-1-yl)methyl)isoindoline. These intermediates are then coupled to form the final compound.

A generalized synthetic scheme is presented below. The detailed experimental protocols would be proprietary to the manufacturers, but the following represents a plausible route based on published research.





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Caption: A potential synthetic workflow for Onalespib free base.



### **Formation of Onalespib Lactate**

The lactate salt of Onalespib is often used for pharmaceutical formulations. The conversion of the free base to the lactate salt is typically achieved by reacting the free base with lactic acid in a suitable solvent.

Experimental Protocol: **Onalespib Lactate** Salt Formation (General Procedure)

- Dissolution: Dissolve the synthesized and purified Onalespib free base in a suitable organic solvent, such as ethanol or a mixture of solvents.
- Addition of Lactic Acid: To the solution of the free base, add a stoichiometric amount (or a slight excess) of lactic acid. The lactic acid can be added as a solution in the same solvent.
- Precipitation/Crystallization: The Onalespib Lactate salt may precipitate out of the solution upon addition of the acid or may require cooling or the addition of an anti-solvent to induce crystallization.
- Isolation: The precipitated salt is then isolated by filtration.
- Washing and Drying: The isolated solid is washed with a suitable solvent to remove any unreacted starting materials and then dried under vacuum to yield the final Onalespib Lactate.

## Chemical Properties of Onalespib and Onalespib Lactate

A summary of the key chemical and physical properties of Onalespib and its lactate salt is provided in the tables below.

### **General Chemical Properties**



Property	Value	Reference
Chemical Name	(2,4-dihydroxy-5- isopropylphenyl)(5-((4- methylpiperazin-1- yl)methyl)isoindolin-2- yl)methanone	[3]
Synonyms	AT13387, AT-13387	[3]
Molecular Formula	C24H31N3O3	[3]
Molecular Weight	409.52 g/mol	[3]
CAS Number (Free Base)	912999-49-6	[3]
CAS Number (Lactate Salt)	1019889-35-0	[4]

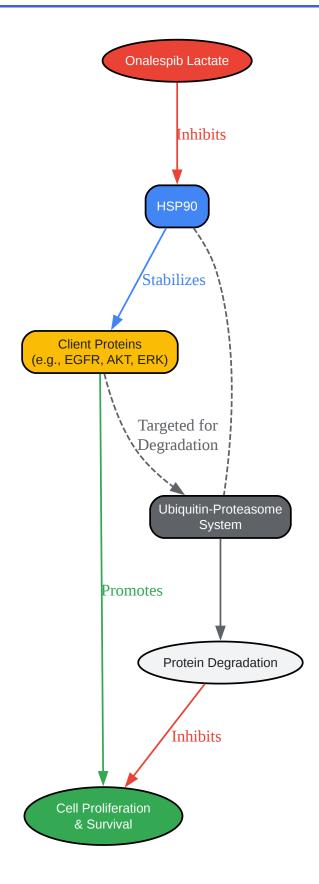
**Physicochemical Properties** 

Property	- Value	Reference
Appearance	White solid powder	[3]
Solubility (DMSO)	≥ 25 mg/mL	[5]
Solubility (Water)	Insoluble (free base)	[5]
Storage (Powder)	-20°C for long term	[3]
Storage (in DMSO)	-80°C for up to 2 years	[2]

### **Mechanism of Action and Signaling Pathway**

Onalespib exerts its anticancer effects by inhibiting HSP90, a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways. By inhibiting HSP90, Onalespib leads to the proteasomal degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously. Key client proteins affected by Onalespib include EGFR, p-EGFR, AKT, p-AKT, ERK1/2, and p-ERK1/2.[4]





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Caption: Onalespib's mechanism of action via HSP90 inhibition.



### **In Vitro Biological Activity**

The biological activity of Onalespib has been characterized in various cancer cell lines. This data provides a quantitative measure of its potency as an HSP90 inhibitor.

Parameter	Cell Line	Value	Reference
IC50	A375	18 nM	[5]
GI50 Range	Panel of 30 tumor cell lines	13-260 nM	[5]
Kd	-	0.71 nM	[4]

## Experimental Protocols General Analytical Method: HPLC-MS/MS

A common method for the quantitative analysis of Onalespib in biological matrices (e.g., plasma) is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

#### Protocol Outline:

- · Sample Preparation:
  - Spike plasma samples with a deuterated internal standard of Onalespib.
  - Precipitate proteins by adding acetonitrile and centrifuge to pellet the proteins.
  - Dilute the supernatant with an appropriate aqueous solution (e.g., 0.2% heptafluorobutyric acid in water).
- Chromatographic Separation:
  - Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
  - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an ion-pairing agent) and an organic component (e.g., acetonitrile).



- · Mass Spectrometric Detection:
  - Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  - Operate the mass spectrometer in the multiple-reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Onalespib and its internal standard.
- Quantification:
  - Construct a standard curve using known concentrations of Onalespib.
  - Determine the concentration of Onalespib in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

### In Vitro Cell Proliferation Assay (GI<sub>50</sub> Determination)

The half-maximal growth inhibition (GI<sub>50</sub>) of Onalespib can be determined using a cell-based assay.

### **Protocol Outline:**

- Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of Onalespib (typically in DMSO, with the final DMSO concentration kept low, e.g., <0.1%). Include a vehicle control (DMSO only).</li>
- Incubation: Incubate the cells for a period corresponding to several cell doubling times.
- Viability Assessment: Measure cell viability using a suitable reagent such as AlamarBlue or MTT.
- Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the Onalespib concentration. The GI<sub>50</sub> value is the concentration of Onalespib that causes a 50% reduction in cell growth compared to the vehicle control.[5]

### Conclusion



**Onalespib Lactate** is a promising second-generation HSP90 inhibitor with a well-defined mechanism of action and potent in vitro activity. This technical guide provides a foundational understanding of its synthesis and key chemical properties, which is essential for researchers and professionals involved in its ongoing development and application in oncology. The provided data and protocols serve as a valuable resource for further investigation and utilization of this compound in a laboratory setting.

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